Chroménopyridines

Chromenopyridines are a class of heterocyclic compounds characterized by the fusion of a chromene ring and a pyridine ring. These molecules exhibit diverse structural features, making them valuable in both academic research and industrial applications. Structurally, they possess a 2H-chromen-2-one ring fused to a 3-pyridinyl group, offering unique electronic and spectroscopic properties. Due to their potential as intermediates or building blocks for drug synthesis, chromenopyridines have gained considerable interest in medicinal chemistry. They are also explored in materials science due to their π-conjugated systems, which can be utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Additionally, these compounds show promising biological activities, including antimicrobial, antiviral, and anticancer properties, making them a subject of study for pharmaceutical applications.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

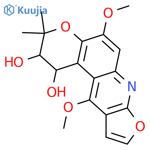

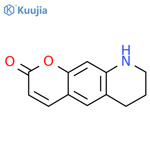

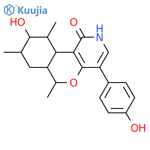

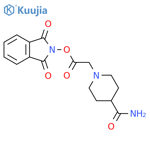

|

Acronydine; 1,2-Dihydro, 1R*,2R*-dihydroxy | 126661-84-5 | C18H19NO6 |

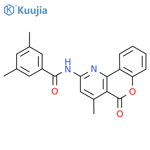

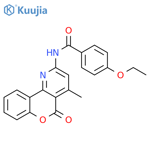

|

3,5-dimethyl-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide | 851411-21-7 | C22H18N2O3 |

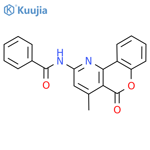

|

N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide | 851411-38-6 | C20H14N2O3 |

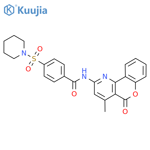

|

N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-4-(piperidine-1-sulfonyl)benzamide | 851411-70-6 | C25H23N3O5S |

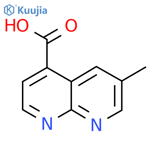

|

58721-78-1 | C12H11NO2 | |

|

4-ethoxy-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}benzamide | 851411-36-4 | C22H18N2O4 |

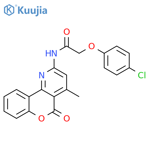

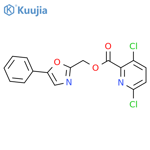

|

2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}acetamide | 851411-03-5 | C21H15ClN2O4 |

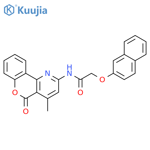

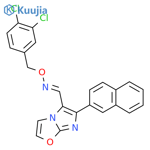

|

N-{4-methyl-5-oxo-5H-chromeno4,3-bpyridin-2-yl}-2-(naphthalen-2-yloxy)acetamide | 851411-00-2 | C25H18N2O4 |

|

Trichodin A; 5β-Hydroxy | 1800572-40-0 | C21H25NO4 |

|

DS44960156 | 2361327-08-2 | C23H15Cl2N3O2 |

Littérature connexe

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

Fournisseurs recommandés

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

-

-

3-bromo-2-Furanmethanol Cas No: 64817-17-0

3-bromo-2-Furanmethanol Cas No: 64817-17-0 -